Superior Broad-Spectrum Antiproliferative Activity in NCI-60 Panel
In a direct head-to-head comparison within the same synthesized series, Multi-kinase-IN-5 (compound 15c) exhibited the highest mean growth inhibition across the NCI-60 cancer cell line panel, significantly outperforming structurally related analogs. Compound 11b, the next most potent analog in the series, showed substantially lower mean activity [1].
| Evidence Dimension | Mean growth inhibition (%) against NCI-60 panel |
|---|---|
| Target Compound Data | 61.83% |
| Comparator Or Baseline | Compound 11b: 37.23% (MCF-7 cell line, representative); Compound 4c: 32.04–49.71% (range across multiple cell lines) |
| Quantified Difference | ~24.6 percentage points higher mean GI% than the next most active analog |
| Conditions | NCI-60 human tumor cell line panel, single-dose screening (10 µM), in vitro |
Why This Matters
Researchers requiring a multi-kinase inhibitor with maximal broad-spectrum antiproliferative activity across diverse cancer types will find Multi-kinase-IN-5 significantly more effective than its closest in-series analogs.
- [1] Ismail RSM, El Kerdawy AM, et al. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. BMC Chem. 2023;17(1):81. (Data from NCI-60 screening and in-series comparisons) View Source
